1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea - 1396765-23-3

1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Catalog Number: EVT-3007212
CAS Number: 1396765-23-3
Molecular Formula: C18H17FN4O2
Molecular Weight: 340.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride

  • Compound Description: This compound is a hydrochloride salt of the amine 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. []
  • Relevance: This compound, like the target compound 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, contains a piperazine ring system. It also features an aromatic ring directly attached to the piperazine moiety, similar to the 4-fluorobenzyl group in the target compound. []

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate

  • Compound Description: This compound is a fluorinated analog of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride and exists as a monohydrate salt. []
  • Relevance: This compound shares a similar structure with 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride, emphasizing the presence of a piperazine ring system and an aromatic substituent, directly linking it to the target compound 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea. Additionally, this analog specifically incorporates a 4-fluorophenyl group, mirroring the 4-fluorobenzyl group present in the target compound. []

1-substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino)isothioureas (TTS01 – TTS10)

  • Compound Description: This series of compounds incorporates a substituted thiosemicarbazide group at the 2nd position and a 4-methylphenyl group at the 3rd position of a condensed pyrimidine nucleus. These compounds were investigated for their antibacterial, antitubercular, and anti-HIV activities. [, ]
  • Relevance: The target compound, 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, and the TTS01-TTS10 series share a common structural feature: a substituted aromatic ring linked to a nitrogen atom within a heterocyclic system. In the TTS series, the substituted aromatic ring is 4-methylphenyl, connected to a nitrogen within the benzopyrimidine framework. Comparatively, the target compound features a 4-fluorobenzyl group attached to a nitrogen within the urea moiety, ultimately highlighting a shared structural motif between these compounds. [, ] ,

2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl) isothiourea (TTS09)

  • Compound Description: This compound is a part of the TTS series and demonstrated potent activity against S. epidermidis, S. Aureus, and P. vulgaris. Additionally, it exhibited antitubercular and anti-HIV activities. [, ]
  • Relevance: TTS09 and the target compound, 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, belong to the same chemical class of substituted isothioureas. This structural similarity, characterized by the presence of a thiosemicarbazide group, underscores their relationship as related compounds. [, ] ,

2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino)-1-(4-nitrophenyl) isothiourea (TTS06)

  • Compound Description: Belonging to the TTS series, this compound exhibited potent activity against S. epidermidis, S. Aureus, and P. vulgaris, along with antitubercular and anti-HIV activities. [, ]
  • Relevance: TTS06, similar to 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, is categorized as a substituted isothiourea. The presence of a thiosemicarbazide group in both compounds solidifies their structural relationship, establishing them as related compounds within this context. [, ] ,

1-(4-substituted-phenyl-3-(4-oxo-2-methyl/phenyl-4H-quinazolin-3-yl)-urea

  • Compound Description: This group of compounds was investigated for their anticonvulsant activity. The research aimed to identify new potential anticonvulsant drugs with reduced side effects compared to existing therapies. []
  • Relevance: These compounds, as well as the target compound 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, share the presence of a urea linkage connected to a quinazolinone moiety. This structural similarity highlights their connection as related compounds. []

Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

  • Compound Description: This compound features a benzothiazine fragment and a triazole ring. []
  • Relevance: Both this compound and 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea incorporate nitrogen-containing heterocycles and demonstrate a similar molecular size. This shared characteristic, despite differences in specific heterocyclic systems, suggests a potential connection in their overall structural class. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: This group of compounds was synthesized using Biginelli dihydropyrimidine chemistry. Researchers explored their potential antimicrobial, antifungal, and antimalarial activities. []
  • Relevance: These compounds, along with 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, share the presence of a pyrimidine ring system, indicating a potential structural relationship within the broader class of heterocyclic compounds. []
  • Compound Description: These compounds were designed as potential anticancer agents targeting tumor necrosis factor-alpha converting enzyme (TACE). The research emphasized the role of urea and thiourea groups in enhancing cytotoxic effects. []
  • Relevance: This series of compounds and the target compound 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea share a common structural element: a urea or thiourea group attached to a quinazolinone ring system. This shared motif highlights their close structural relationship and potential similarities in their chemical properties or biological activities. []

2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters

  • Compound Description: This group of compounds features a quinazolinone ring system linked to a piperazine moiety. The synthesis involved a stereoselective diazotization step. []
  • Relevance: These compounds share a structural resemblance with 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea due to the presence of a quinazolinone core. This shared feature, despite differences in the substituents and overall structure, suggests a potential connection based on the presence of this specific heterocycle. []

(R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one

  • Compound Description: This compound is a potent and selective Pim-1/2 kinase inhibitor with potential applications in treating hematological malignancies. []
  • Relevance: Similar to 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, this compound contains a quinazolinone ring system. While there are differences in the substituents and overall structures, the presence of this specific heterocycle suggests a structural connection within the broader category of quinazolinone-based compounds. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate

  • Compound Description: These compounds were designed and synthesized for their potential antiulcer activity. They combine 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties. []
  • Relevance: These compounds, along with 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, contain a quinazolinone ring system. While their structures differ in other aspects, this shared heterocycle suggests a potential connection within a broader class of compounds containing quinazolinone as a core structural element. []

Substituted pyrrolo[3,4-b]pyridine-4,5-diones

  • Compound Description: These compounds were synthesized through a novel recyclization reaction involving N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides and primary amines. []
  • Relevance: While structurally diverse from 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, both this compound class and the target compound incorporate nitrogen-containing heterocycles. This shared characteristic suggests a potential relationship within the larger category of heterocyclic compounds, despite differences in their specific ring systems. []

Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

  • Compound Description: This compound contains a furo[2,3-d]pyrimidine core and has been structurally characterized by single-crystal X-ray diffraction. []
  • Relevance: While structurally different from the target compound 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, both compounds contain a pyrimidine ring within their structure. This shared feature, despite differences in the overall structure and substituents, suggests they might belong to the broader category of pyrimidine-containing compounds. []
  • Compound Description: This series of pyrido[3,4-d]pyridazine derivatives was synthesized and evaluated for potential cytotoxic activity against cancer cell lines. []
  • Relevance: Both these compounds and 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea fall under the category of nitrogen-containing heterocyclic compounds. While their specific ring systems and substituents differ, this shared characteristic suggests they belong to a broader class of compounds. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist that exhibits dose- and time-dependent pharmacokinetics in humans. []
  • Relevance: Both AMG 487 and 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea contain a pyrimidine ring as part of their core structures. While the overall structures are different, the presence of this common heterocycle suggests a potential relationship within the larger class of pyrimidine-containing compounds. []

5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-arylidene hydrazino-1,3,4-thiadiazoles and 5-[2-{(1,2,3-benzotriazole)-1-yl-methyl}-1'-(4'-substituted aryl-3'-chloro-2'-oxo-azetidine]-amino-1,3,4-thiadiazoles

  • Compound Description: These two series of compounds were investigated for their antifungal and antibacterial activities. []
  • Relevance: While structurally distinct from 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, both groups of compounds and the target compound incorporate nitrogen-containing heterocycles in their structures. This shared characteristic suggests a broad connection within the category of heterocyclic compounds, even though their specific ring systems and substituents differ significantly. []

Ethyl/Methyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives

  • Compound Description: These compounds were synthesized using a green chemistry approach involving a heterogeneous catalyst. []
  • Relevance: These compounds, along with 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, share a pyrimidine ring within their core structures. Despite differences in their overall structure and substituents, this common feature suggests they may be categorized within the larger class of pyrimidine-containing compounds. []

1-substituted-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino) isothioureas (PTS1 – PTS15)

  • Compound Description: This series of benzopyrimidines was synthesized and evaluated for its anti-HIV, antitubercular, and antibacterial activities. []
  • Relevance: Compounds PTS1-PTS15 share a structural similarity with 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, characterized by the presence of a substituted aromatic ring (3-nitrophenyl in PTS series) linked to a nitrogen atom within a heterocyclic system (benzopyrimidine). This common structural motif suggests a potential relationship between these compounds and the target compound. []

2-methyl-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea (PTS14)

  • Compound Description: PTS14, a member of the PTS series, displayed potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus, along with exhibiting antitubercular and anti-HIV activity. []
  • Relevance: PTS14, similar to 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, belongs to the class of substituted isothioureas. This shared structural characteristic, defined by the presence of a thiosemicarbazide group, emphasizes their relationship as related compounds. []

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate

  • Compound Description: This class of compounds was synthesized using a chemoselective reaction involving 3-substituted quinazoline-2,4-diones and ethyl chloroacetate. []
  • Relevance: These compounds and 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea share the presence of a quinazolinone ring system. This shared feature, despite their different overall structures, suggests a potential structural relationship within the broader class of quinazolinone-containing compounds. []

2-Substituted-3-((3-(6-Nitrobenzo[D]thiazol-2-yl)-4-oxo-3,4-Dihydroquinazolin-2-yl)Methyl)-1,3,4-thiadiazol-3-ium-5-thiolate

  • Compound Description: This series of compounds features a quinazolinone ring system and a thiadiazole ring system. Their antimicrobial activity was evaluated. []
  • Relevance: These compounds and 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea both feature a quinazolinone moiety. Despite differences in substituents and overall structures, the presence of this specific heterocycle suggests a structural connection within the broader class of quinazolinone-containing compounds. []

(R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinoline

  • Compound Description: This compound, known as PF-06821497, acts as an Enhancer of Zeste Homolog 2 (EZH2) inhibitor. It exhibits robust tumor growth inhibition in vivo. []
  • Relevance: While structurally diverse from 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, both this compound and the target compound incorporate nitrogen-containing heterocycles within their structures. This shared characteristic suggests a broad connection within the category of heterocyclic compounds, although their specific ring systems and substituents are different. []

Substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives

  • Compound Description: This series of compounds was investigated for their antimicrobial activity. []
  • Relevance: These compounds and 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea both share a quinazolinone ring system. Despite differences in the substituents and the overall structures, this shared heterocycle suggests a structural connection as related compounds within the broader category of quinazolinone-containing compounds. []

(4‐Oxo‐3,4‐dihydroquinazolin‐3‐yl)methyl piperidine‐1‐carbodithioate

  • Compound Description: This compound contains a quinazolinone ring system and a piperidine ring. []
  • Relevance: This compound, similar to 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, features a quinazolinone moiety within its structure. This shared heterocycle, despite differences in other substituents and overall structures, suggests a potential structural connection within the broader class of quinazolinone-containing compounds. []

(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl pyrrolidine-1-carbodithioate

  • Compound Description: This compound is characterized by the presence of a quinazolinone ring system and a pyrrolidine ring. []
  • Relevance: Both this compound and 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea share a quinazolinone ring system within their structure. Despite differences in their substituents and the overall structures, this shared heterocycle suggests they could be categorized within the broader class of quinazolinone-containing compounds. []

4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines

  • Compound Description: This series of compounds was developed as potential anti-HIV, antitubercular, and antibacterial agents. They feature a quinazolinone ring system linked to a carboxamidine group. []
  • Relevance: Similar to 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, these compounds incorporate a quinazolinone moiety. Despite differences in the overall structure, the shared presence of this heterocycle suggests they belong to the broader category of quinazolinone-containing compounds. []

Properties

CAS Number

1396765-23-3

Product Name

1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea

Molecular Formula

C18H17FN4O2

Molecular Weight

340.358

InChI

InChI=1S/C18H17FN4O2/c1-23-17(24)15-5-3-2-4-14(15)16(22-23)11-21-18(25)20-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,25)

InChI Key

UWDILVUCIMRCLA-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.